molecular formula C18H22N4O3 B2998378 1-Phenyl-3-[2-[2-(phenylcarbamoylamino)ethoxy]ethyl]urea CAS No. 149683-03-4

1-Phenyl-3-[2-[2-(phenylcarbamoylamino)ethoxy]ethyl]urea

Cat. No. B2998378
M. Wt: 342.399
InChI Key: JHQYBJHVAOKGBK-UHFFFAOYSA-N
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Description

1-Phenyl-3-[2-[2-(phenylcarbamoylamino)ethoxy]ethyl]urea, also known by its chemical formula C₁₆H₁₈N₄O₂ , is a compound with intriguing properties. Its molecular weight is approximately 298.34 g/mol . This urea derivative features a phenyl group, carbamoyl functional groups, and an ethoxyethyl linker.

properties

IUPAC Name

1-phenyl-3-[2-[2-(phenylcarbamoylamino)ethoxy]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c23-17(21-15-7-3-1-4-8-15)19-11-13-25-14-12-20-18(24)22-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,19,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQYBJHVAOKGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCOCCNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-[2-[2-(phenylcarbamoylamino)ethoxy]ethyl]urea

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